4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid
CAS No.: 904807-77-8
Cat. No.: VC2020221
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid - 904807-77-8](/images/structure/VC2020221.png)
Specification
CAS No. | 904807-77-8 |
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Molecular Formula | C14H19NO3 |
Molecular Weight | 249.3 g/mol |
IUPAC Name | 4-(2-tert-butylanilino)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) |
Standard InChI Key | OHADMZXCKCKARP-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O |
Canonical SMILES | CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 4-(2-tert-butylanilino)-4-oxobutanoic acid, reflects its structure:
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A butanoic acid core () modified at the 4-position by a ketone group ().
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A 2-tert-butylphenyl group () attached via an amino group () at the 2-position .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 249.30 g/mol | |
CAS Number | 904807-77-8 | |
Density | 1.2±0.1 g/cm³ | |
Boiling Point | 259.2±0.0 °C (estimated) | |
Melting Point | 54–57 °C |
The tert-butyl group enhances steric bulk, potentially influencing solubility and reactivity. The molecule’s planar amide linkage facilitates hydrogen bonding, critical for interactions in biological systems .
Spectral Characteristics
Spectral data from PubChem and related studies confirm its structure:
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FT-IR: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch of ketone and carboxylic acid) and 3300 cm⁻¹ (N-H stretch) .
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¹H NMR: Peaks at δ 1.3 ppm (9H, tert-butyl), δ 6.8–7.5 ppm (aromatic protons), and δ 2.5–3.2 ppm (methylene groups adjacent to carbonyls) .
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¹³C NMR: Signals at 180 ppm (carboxylic acid C=O), 170 ppm (ketone C=O), and 28–35 ppm (tert-butyl carbons) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via multi-step organic reactions:
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Sulfonylation: Reacting chlorobenzene with 4-methylbenzenesulfonyl chloride forms 1-chloro-4-tosylbenzene, which is oxidized to 4-[(4-chlorophenyl)sulfonyl]benzoic acid .
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Acylation: The benzoic acid derivative is converted to an acyl chloride using thionyl chloride () .
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Amination: The acyl chloride reacts with 2-tert-butylaniline to form the amide linkage .
Equation 1: Key Reaction Step
Subsequent coupling with 2-tert-butylaniline yields the final product .
Optimization Challenges
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Steric Hindrance: The bulky tert-butyl group slows reaction kinetics, necessitating elevated temperatures or catalysts .
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Purification: Column chromatography or recrystallization is required to isolate the pure compound due to byproduct formation .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing antimicrobial agents and enzyme inhibitors:
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Antibacterial Activity: Derivatives with sulfonylbenzamide groups exhibit potency against Gram-positive bacteria (e.g., Enterococcus faecalis) at MIC values of 32 µg/mL .
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Antifungal Potential: Oxazole derivatives derived from similar structures show efficacy against Candida albicans .
Chemical Research
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Peptide Synthesis: The tert-butoxycarbonyl (Boc) group protects amines during solid-phase peptide synthesis, enabling controlled elongation .
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Material Science: Its rigid aromatic backbone is explored in polymer crosslinking and dendrimer design .
Pharmacological and Biological Activity
Antimicrobial Mechanisms
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Membrane Disruption: The hydrophobic tert-butylphenyl group integrates into bacterial cell membranes, causing leakage .
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Enzyme Inhibition: Molecular docking studies suggest binding to alanine–glyoxylate aminotransferase, disrupting microbial metabolism .
Toxicity Profile
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Aquatic Toxicity: Daphnia magna assays indicate moderate toxicity (LC₅₀ = 50–100 µg/mL) .
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Cytotoxicity: Limited data suggest low mammalian cell toxicity at therapeutic concentrations .
Future Research Directions
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